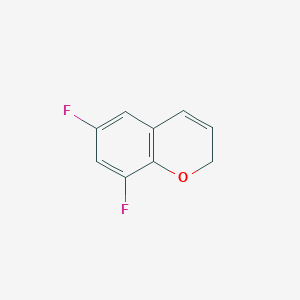

6,8-difluoro-2H-chromene

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6,8-difluoro-2H-chromene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRQKJKGKLYCHHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=C(O1)C(=CC(=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spotlight on 6,8 Difluoro 2h Chromene

Specific Focus on 6,8-Difluoro-2H-Chromene as a Research Target

Among the various fluorinated chromenes, this compound has emerged as a compound of particular interest. Research has highlighted its role as a key intermediate in the synthesis of molecules with potential therapeutic value. For example, it has been utilized in the development of P2Y6 receptor antagonists, which are being explored for the treatment of various diseases including cancer, pain, and neurodegenerative disorders. researchgate.netnih.gov

The synthesis of this compound itself has been a subject of study, with researchers developing improved and more efficient methods for its preparation. researchgate.net These synthetic advancements are crucial for making this valuable building block more accessible for further research and development.

Overview of Key Academic Research Trajectories for the Compound

The primary research trajectory for this compound is centered on its application as a scaffold in medicinal chemistry. The difluoro substitution pattern is being explored for its ability to confer desirable properties on more complex molecules.

A notable area of investigation involves the synthesis of derivatives of this compound and the evaluation of their biological activities. For instance, a 6,8-difluoro analogue of a 2H-chromene derivative was found to have an IC50 of 2.99 µM as a P2Y6 receptor antagonist and exhibited a lack of off-target activities at 45 other sites examined. researchgate.netnih.gov This highlights the potential for creating selective and potent drug candidates based on this scaffold.

Furthermore, research is ongoing to explore the structure-activity relationships (SAR) of this compound derivatives. mdpi.com By systematically modifying the structure of these compounds and assessing their biological effects, researchers aim to understand how the fluorine atoms and other substituents influence their activity. This knowledge is critical for the rational design of new and improved therapeutic agents.

Interactive Data Table: Properties of this compound and Related Compounds

| Compound Name | Molecular Formula | Key Research Finding | Reference |

| This compound | C9H6F2O | Used as an intermediate in the synthesis of P2Y6 receptor antagonists. | researchgate.netnih.govresearchgate.net |

| 6,8-difluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | C10H4F5NO3 | Showed an IC50 of 2.99 µM as a P2Y6R antagonist. | researchgate.netnih.gov |

| 6-Fluoro-3-nitro-2-(trifluoromethyl)-2H-chromene | C10H5F4NO3 | Displayed enhanced potency as a P2Y6R antagonist compared to other halogens. | researchgate.netnih.gov |

Foundational Synthetic Routes to the 2H-Chromene Core

The construction of the 2H-chromene ring system has been a subject of extensive research, leading to the development of several reliable synthetic protocols. These foundational methods often involve the formation of the pyran ring onto a pre-existing phenolic precursor.

Intramolecular Cyclization Reactions of Propargyl Ethers

A common and effective method for the synthesis of the 2H-chromene core involves the intramolecular cyclization of aryl propargyl ethers. This transformation can be promoted by various catalysts, including transition metals. While a specific example for the direct synthesis of this compound via this method is not extensively documented in the literature, the general applicability of this reaction suggests a viable pathway starting from 2-propargyloxy-3,5-difluorobenzaldehyde.

The general mechanism involves the coordination of the catalyst to the alkyne moiety of the propargyl ether, which facilitates the nucleophilic attack of the phenolic oxygen, leading to the formation of the six-membered pyran ring. The reaction conditions can be tailored to control the regioselectivity of the cyclization. For instance, gold(I) catalysts have been shown to be effective in promoting the hydroarylation of propargyl ethers to form 2H-chromenes msu.edu. Iron(III) chloride has also been utilized as a catalyst for the cyclization of 2-propargylphenol derivatives, yielding the corresponding chromenes in good yields msu.edu. The presence of electron-withdrawing fluorine atoms on the aromatic ring, as in the case of a 3,5-difluorophenyl propargyl ether, would likely influence the electronic density of the reacting system and may require optimization of the catalytic system and reaction conditions.

A study on the thermal cyclization of phenyl propargyl ethers in diethylaniline has shown that electron-donating groups on the phenyl ring enhance the reaction rate, while electron-withdrawing groups lead to lower yields of the corresponding chromenes, indicating an electrophilic reaction mechanism cymitquimica.com. This suggests that the synthesis of this compound from a corresponding propargyl ether might require more forcing conditions or a highly active catalyst.

Condensation Reactions Involving Salicylaldehydes and Related Phenolic Precursors

The condensation of salicylaldehydes with various carbon nucleophiles is a cornerstone for the synthesis of 2H-chromenes and their derivatives. This approach is particularly relevant for the synthesis of this compound, as it relies on the availability of the key precursor, 3,5-difluorosalicylaldehyde. An improved synthesis of 3,5-difluorosalicylaldehyde has been reported, starting from 2,4-difluorophenol (B48109) via a formylation reaction with hexamethylenetetramine (HMT) in warm trifluoroacetic acid, affording the desired aldehyde in 79% yield tandfonline.com. This precursor is a critical building block for accessing the this compound scaffold.

A general and widely used method is the Knoevenagel condensation of a salicylaldehyde (B1680747) derivative with an active methylene (B1212753) compound, followed by an intramolecular cyclization frontiersin.orgresearchgate.net. For instance, the reaction of a salicylaldehyde with malononitrile (B47326) in the presence of a base can lead to the formation of 2-amino-2H-chromene-3-carbonitrile derivatives mdpi.com.

A specific example that highlights this strategy for a difluoro-substituted chromene involves the catalytic condensation of 3,5-difluorosalicylaldehyde with nitroalkenes. This reaction leads to the formation of 3-nitro-2H-chromene derivatives, which are valuable intermediates for further transformations nih.gov. The reaction is typically catalyzed by a base, which facilitates the initial nucleophilic addition of the phenolic hydroxyl group to the nitroalkene.

| Precursor 1 | Precursor 2 | Product | Catalyst/Conditions | Yield | Reference |

| 3,5-Difluorosalicylaldehyde | Nitroalkene | 6,8-Difluoro-3-nitro-2H-chromene derivative | Catalytic base | Moderate to Good | nih.gov |

| 2,4-Difluorophenol | Hexamethylenetetramine (HMT) | 3,5-Difluorosalicylaldehyde | Trifluoroacetic acid | 79% | tandfonline.com |

This table presents representative examples of condensation reactions leading to the precursor of or a derivative of this compound.

Modern and Sustainable Approaches for Chromene Synthesis

In recent years, there has been a significant shift towards the development of more efficient, sustainable, and environmentally benign synthetic methodologies. These modern approaches often utilize enabling technologies like microwave irradiation or employ advanced catalytic systems to achieve higher yields, shorter reaction times, and improved selectivity.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating a wide range of chemical transformations, including the synthesis of heterocyclic compounds like chromenes. The use of microwave irradiation can dramatically reduce reaction times from hours to minutes and often leads to higher product yields and purities nih.govgoogle.com.

While a specific microwave-assisted synthesis of this compound is not explicitly detailed in the available literature, the general protocols for chromene synthesis under microwave conditions are well-established and can be logically extended to this fluorinated analogue. For example, the synthesis of various 2H-chromene derivatives has been efficiently achieved through microwave-assisted condensation reactions of salicylaldehydes with active methylene compounds or enamines frontiersin.org. A study reported the microwave-assisted synthesis of substituted 2H-chromenes from allene-substituted aryl ethers msu.edu.

The application of microwave heating to the condensation of 3,5-difluorosalicylaldehyde with a suitable two-carbon synthon is a highly plausible and efficient route to this compound. The high temperatures and pressures achievable in a sealed microwave reactor can facilitate reactions that are sluggish under conventional heating, which might be particularly beneficial for reactions involving the electron-deficient 3,5-difluorosalicylaldehyde.

| Reaction Type | Reactants | Solvent/Catalyst | Microwave Conditions | Yield | Reference |

| Condensation | Salicylaldehydes, Active Methylene Compounds | Various | Typically 100-150 °C, 10-30 min | Good to Excellent | frontiersin.orgnih.gov |

| Cyclization | Allene-substituted aryl ethers | - | Not specified | Good | msu.edu |

This table summarizes general conditions for microwave-assisted synthesis of 2H-chromene derivatives that could be adapted for this compound.

Catalyst-Based Transformations

The development of novel catalytic systems has revolutionized the synthesis of complex organic molecules. In the context of 2H-chromene synthesis, both organocatalysis and advanced metal catalysis have provided powerful tools for achieving high efficiency and selectivity.

Organocatalysis, the use of small organic molecules as catalysts, has become a major pillar of modern synthetic chemistry, offering a green and metal-free alternative to traditional catalysis scispace.com. For the synthesis of 2H-chromenes, organocatalysts can activate the substrates through various modes, such as enamine or iminium ion formation.

A common organocatalytic approach to 2H-chromenes involves the reaction of salicylaldehydes with α,β-unsaturated aldehydes or ketones, often catalyzed by a chiral secondary amine, such as a proline derivative d-nb.info. This reaction typically proceeds through a cascade of Michael addition and intramolecular aldol (B89426) condensation. While this method often yields 4H-chromene derivatives, modifications can lead to the formation of the 2H-isomers.

Dual-catalyst systems, where two different catalysts work in a synergistic manner, have also been successfully applied to the synthesis of chromenes. For instance, a combination of a Lewis acid and a chiral amine catalyst has been used for the asymmetric addition of aldehydes to in situ generated oxocarbenium ions, providing access to chiral 2H-chromenes with excellent enantioselectivities acs.org. Another example of a dual-catalytic system involves the use of a Brønsted acid and a base to promote the cascade annulation of salicylaldehydes with 1,3-bisarylsulfonylpropenes, yielding 3-sulfonyl-2-sulfonylmethyl-2H-chromenes mdpi.com. The application of such dual-catalytic strategies to the reaction of 3,5-difluorosalicylaldehyde could provide an efficient route to functionalized this compound derivatives.

| Catalyst System | Reactant 1 | Reactant 2 | Product Type | Key Features | Reference |

| Chiral Secondary Amine | Salicylaldehyde | α,β-Unsaturated Aldehyde | Chiral 2H/4H-Chromene | Enantioselective | d-nb.info |

| Lewis Acid / Chiral Amine | Chromene Acetal | Aldehyde | Chiral 2H-Chromene | Synergistic catalysis, high enantioselectivity | acs.org |

| Brønsted Acid / Base | Salicylaldehyde | 1,3-Bisarylsulfonylpropene | 3-Sulfonyl-2-sulfonylmethyl-2H-chromene | Cascade reaction, good functional group tolerance | mdpi.com |

This table illustrates the application of organocatalytic and dual-catalyst systems in the synthesis of 2H-chromene derivatives.

Metal-Catalyzed Reactions

Metal catalysis provides powerful and versatile pathways to the 2H-chromene scaffold, enabling the construction of complex derivatives with high selectivity.

Cobalt(III)-Carbene Radical Approaches

A novel approach for the synthesis of 2H-chromenes involves cobalt(II)-based metalloradical catalysis. researchgate.net This method utilizes salicyl N-tosylhydrazones as carbene radical precursors. researchgate.net The process is initiated by the generation of cobalt(III)-carbene radicals through the activation of the N-tosylhydrazones by cobalt(II) porphyrin complexes. orientjchem.orgacs.org These highly reactive intermediates readily add to terminal alkynes, forming a salicyl-vinyl radical. orientjchem.orgacs.org A subsequent hydrogen atom transfer (HAT) from the phenolic hydroxyl group leads to an o-quinone methide intermediate, which undergoes a spontaneous endocyclic, sigmatropic ring-closing reaction to yield the final 2H-chromene product. orientjchem.orgacs.org

This Co(II)-catalyzed process is noted for its broad substrate scope, tolerating various substitution patterns on both the salicylaldehyde and alkyne components, and consistently producing good isolated yields. researchgate.netresearchgate.net The radical nature of the mechanism has been supported by electron paramagnetic resonance (EPR) spectroscopy and radical-trapping experiments. orientjchem.org This strategy represents a direct and regioselective one-pot synthesis of 2H-chromenes from simple, readily available starting materials. researchgate.net

Gold(I)-Catalyzed Cyclization

Palladium-Catalyzed Reactions

Palladium catalysis offers a diverse toolbox for C-C and C-O bond formations, which has been extensively applied to the synthesis of 2H-chromene derivatives.

Cross-Coupling Reactions: Neoflavenes (4-phenyl-2H-chromenes) can be synthesized in excellent yields via a palladium-catalyzed cross-coupling reaction of 4-trifluoromethylsulfonyloxy-2H-chromenes with various arylboronic acids. acs.org

Intramolecular Cyclization: Palladium(II) salts can catalyze the intramolecular oxidative cyclization of 2-isoprenyl phenols (a derivative of the Wacker reaction) to form 2,2-dimethyl-2H-chromenes. acs.org

Cascade Reactions: A powerful strategy involves the palladium-catalyzed cascade reaction of α,β-unsaturated N-tosylhydrazones with iodoarene derivatives that contain a nucleophilic group (like a hydroxyl), providing facile access to the 2H-chromene core. nih.gov Another innovative cascade reaction combines an intermolecular Suzuki coupling with an intramolecular Heck coupling in a one-pot process to create diversely functionalized 2H-chromenes from 1,1-dibromoolefin derivatives and arylboronic acids. beilstein-journals.org

Nanocatalyst Applications

The use of nanocatalysts in organic synthesis aligns with green chemistry principles by offering high efficiency, selectivity, and reusability, often under mild reaction conditions.

Cu-SBA-15

The mesoporous silica (B1680970) material SBA-15, when functionalized with copper, serves as a highly effective nanocatalyst for chromene synthesis. Cu-SBA-15 has been successfully employed in the Knoevenagel condensation of 5-phenylazo-salicylaldehydes with acetylacetone (B45752) to produce novel azotated 2H-chromene dyes. researchgate.netorientjchem.org This method is characterized by high efficiency, short reaction times (typically around one hour in an ice bath), a simple workup procedure, and minimal waste generation. orientjchem.org The catalyst can be recovered and reused, adding to the sustainability of the process. orientjchem.org Other copper-based nanocatalysts, such as copper Schiff base complexes immobilized on magnetic nanoparticles (Fe₃O₄@SiO₂), have also proven effective for the green synthesis of 2-amino-4H-chromene derivatives. nih.gov

SiO₂PrSO₃H

Sulfonic acid-functionalized silica (SiO₂-Pr-SO₃H) is a robust and reusable solid acid catalyst used for the synthesis of pyran-annulated chromene systems, such as 3,4-dihydropyrano[c]chromene derivatives. researchgate.net These syntheses are typically one-pot, three-component reactions involving an aromatic aldehyde, malononitrile, and a 4-hydroxycoumarin (B602359) derivative. researchgate.net The use of SiO₂PrSO₃H provides excellent yields under relatively mild conditions. researchgate.net Similarly, nano-SiO₂ has been reported as an efficient and reusable catalyst for the green synthesis of 2-amino-4H-chromenes in aqueous media. biointerfaceresearch.com

| Catalyst | Reactants | Product Type | Key Advantages |

| Cu-SBA-15 | 5-Phenylazo-salicylaldehyde, Acetylacetone | Azo-2H-chromene Dyes | High efficiency, Short reaction time, Mild conditions, Reusable orientjchem.org |

| SiO₂PrSO₃H | Aromatic aldehyde, Malononitrile, 4-Hydroxycoumarin | 3,4-Dihydropyrano[c]chromenes | Efficient solid acid, Reusable, Good yields researchgate.net |

| Nano-SiO₂ | Aromatic aldehyde, Malononitrile, Resorcinol | 2-Amino-4H-chromenes | Reusable, Green aqueous medium, High yields biointerfaceresearch.com |

Zeolite-Induced Heterodomino Reactions

Zeolites, with their well-defined pore structures and acidic or basic sites, are valuable heterogeneous catalysts for organic transformations. A notable application is the zeolite-induced heterodomino reaction between phenols and α-alkynols to regioselectively synthesize 2H-1-benzopyrans (2H-chromenes). researchgate.netresearchgate.netacs.org This reaction provides a direct route to the chromene skeleton.

Furthermore, basic hierarchical zeolites, prepared by methods like surfactant-templating, have shown superior catalytic activity compared to their conventional microporous counterparts for synthesizing chromene derivatives. ua.es These materials were used to catalyze the multicomponent reaction for the synthesis of 2-amino-chromenes in excellent yields under solvent-free conditions. ua.es The enhanced performance is attributed to the improved diffusivity and highly accessible basic sites within the hierarchical pore structure. ua.es The catalyst's reusability makes it a sustainable option for these syntheses. ua.es

Green Chemistry Principles in Synthesis

The principles of green chemistry, which aim to reduce waste and energy consumption, are increasingly integral to the development of synthetic methodologies for chromenes.

Solvent-Free Conditions and Eco-Friendly Solvents

A significant advancement in green synthesis is the move towards solvent-free reaction conditions. Many modern methods for synthesizing chromene derivatives, particularly through multicomponent reactions, are conducted under neat or solvent-free conditions, often facilitated by catalysts that are effective in the solid state. beilstein-journals.orgnih.gov

For instance, the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromenes has been efficiently carried out under solvent-free conditions using silica-immobilized L-proline as a catalyst, either by conventional heating or microwave irradiation. frontiersin.org This approach is economical, easy to perform, and environmentally friendly. frontiersin.org

In cases where a solvent is necessary, the focus shifts to eco-friendly alternatives. A unique and improved synthesis of 5,8-difluoro-2H-chromene was developed using silicone oil as the reaction solvent. researchgate.net This innovative use of silicone oil eliminated the need for tedious workups and reduced the large quantities of waste associated with conventional solvents. researchgate.net

Mechanochemistry-Mediated Synthesis

Mechanochemistry, which involves inducing reactions by mechanical force (e.g., ball milling) in the absence of bulk solvents, represents a powerful green chemistry tool. This technique has been successfully applied to the synthesis of 2H-chromene derivatives. The reaction of salicylaldehydes and nitroalkenes can be performed under solvent-free ball milling conditions to generate 3-nitro-2H-chromenes. nih.gov

This mechanochemical approach has been integrated into a two-step protocol for synthesizing more complex structures like triazolochromenes, proving to be a viable and often higher-yielding alternative for reactions involving solid starting materials. beilstein-journals.orgnih.gov The synthesis of various 2-amino-4H-chromene derivatives has also been achieved with near-quantitative yields in as little as 20 minutes using ball milling with a catalyst like potassium phthalimide. beilstein-journals.org

One-Pot Multicomponent Reactions (MCRs) for Chromene Derivatives

One-pot multicomponent reactions (MCRs) are a cornerstone of modern synthetic and medicinal chemistry, allowing for the construction of complex molecules from three or more starting materials in a single step without isolating intermediates. This approach is highly atom-economical and aligns perfectly with green chemistry principles. The synthesis of the 2H-chromene scaffold and its annulated derivatives is particularly well-suited to MCR strategies.

A variety of catalysts have been employed to facilitate these reactions, including:

Basic Catalysts: Hierarchical basic zeolites have been used for the MCR synthesis of 2-amino-chromenes under solvent-free conditions. ua.es

Ionic Liquids: 1-Allyl-3-methyl-imidazolium halides have been used as reusable catalysts for the three-component synthesis of 2-amino-3-cyano-4-aryl-4H-benzo[h]chromenes under solvent-free conditions. researchgate.net

Nanocatalysts: Green and reusable magnetic nanocatalysts have been developed for the efficient synthesis of various chromene derivatives. nih.gov

A notable example is the synthesis of the 6,8-difluoro-3-nitro-2-(trifluoromethyl)-2H-chromene analogue, which was achieved as part of a broader exploration of substituted 2H-chromenes. nih.govnih.govresearchgate.net These MCRs typically involve the condensation of a substituted salicylaldehyde, a compound with an active methylene group (like malononitrile or a β-ketoester), and often a third component, leading to a diverse range of chromene structures in a single, efficient operation. ua.esresearchgate.net

| Reaction Type | Starting Materials | Catalyst/Conditions | Product |

| Benzo[h]chromene Synthesis | α-Naphthol, Aromatic Aldehyde, Malononitrile | 1-Allyl-3-methyl-imidazolium halide / Solvent-free | 2-Amino-3-cyano-4-aryl-4H-benzo[h]chromene researchgate.net |

| 2-Amino-chromene Synthesis | Salicylaldehyde, Malononitrile, Dimedone | Basic Hierarchical Zeolite / Solvent-free | 2-Amino-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene ua.es |

| Triazolochromene Synthesis | Salicylaldehyde, Nitroalkene, Organic Azide | p-Toluenesulfonic acid / One-pot, two-step | Fully substituted triazolochromene nih.gov |

Specific Syntheses of Difluorinated Chromenes

Development of Methods for 5,8-Difluoro-2H-Chromene (e.g., using Silicone Oil as a Solvent)

The synthesis of the chromene (or benzopyran) ring system is of significant interest due to its prevalence in biologically active natural products. acs.org A foundational method for creating the 2H-chromene skeleton involves the acs.orgacs.org Claisen rearrangement of phenol (B47542) propargyl ethers, a reaction first reported in the 1960s. acs.org While this two-step synthesis from an easily accessible phenol remains highly useful, conventional approaches are often plagued by poor yields, laborious post-reaction workups, and the generation of substantial environmentally unfriendly waste. acs.org

In response to these challenges, particularly the need for large quantities of 5,8-difluoro-2H-chromene for a γ-secretase inhibitor program, a novel and significantly improved synthetic method was developed utilizing silicone oil as the reaction solvent. acs.org This marked the first reported instance of silicone oil being used as a solvent for an organic reaction. acs.orgresearchgate.net The use of silicone oil dramatically improved the reaction yield while simultaneously obviating the need for tedious workups and reducing the production of massive waste streams. acs.org

In a large-scale application of this method, the precursor to 5,8-difluoro-2H-chromene was heated in silicone oil at 195 °C for 18 hours. acs.org The desired product was then isolated directly from the reaction mixture via vacuum distillation. acs.org This procedure resulted in a 64% yield with 90% purity. acs.org A key advantage of this green chemistry approach is the ability to recycle the silicone oil solvent. After a simple filtration through a silica gel pad, the recovered oil was successfully reused in subsequent large-scale reactions without further treatment. acs.org

Table 1: Synthesis of 5,8-Difluoro-2H-Chromene via Silicone Oil Method

| Parameter | Details |

| Starting Material | Propargyl ether of 2,5-difluorophenol |

| Reaction Type | acs.orgacs.org Claisen Rearrangement |

| Solvent | Silicone Oil |

| Temperature | 195 °C |

| Reaction Time | 18 hours |

| Isolation Method | Vacuum Distillation |

| Yield | 64% |

| Purity | 90% |

| Key Advantage | Elimination of tedious workup, reduced waste, recyclable solvent |

Synthesis of this compound Analogues for Pharmacological Evaluation (e.g., P2Y6 Receptor Antagonists)

The 2H-chromene scaffold is a key structural motif in the development of antagonists for the P2Y6 receptor (P2Y6R), a target for potential drugs to treat a range of disorders including cancer, pain, and neurodegeneration. nih.govnih.gov Research has focused on the structure-activity relationship (SAR) of 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives to improve their potency and selectivity as P2Y6R antagonists. nih.govmdpi.com

Within this class of compounds, various halogenated analogues have been synthesized to probe the effects of substitution on pharmacological activity. nih.gov The synthesis and evaluation of a 6,8-difluoro analogue revealed it to be a moderately potent antagonist of the human P2Y6 receptor (hP2Y6R). nih.gov Studies on mono-halogenated derivatives indicated that substitution at the 6-position with fluorine or chlorine enhanced potency, whereas similar substitutions at the 5, 7, or 8-positions led to a decrease in affinity. nih.govnih.gov

The 6,8-difluoro analogue (designated as compound 27 or 2b in literature) demonstrated an IC₅₀ value of 2.99 μM against the hP2Y6R. nih.govnih.govresearchgate.net A particularly significant finding was its clean off-target profile; when tested against a panel of 45 other receptors and transporters, the 6,8-difluoro analogue showed no significant interactions, a notable improvement over earlier compounds in the series that often exhibited binding to biogenic amine receptors. nih.govnih.govmdpi.com However, its affinity for the mouse P2Y6 receptor (mP2Y6R) was reduced, with a measured IC₅₀ of 17.8 μM. nih.govnih.govresearchgate.net This highlights species-dependent differences in receptor binding. The research identified this and related analogues as suitable for further evaluation in in vivo models of disease. nih.govnih.govresearchgate.net

Table 2: Pharmacological Data for Selected Difluorinated Chromene Analogues as P2Y6R Antagonists

| Compound | Key Substitutions | hP2Y6R IC₅₀ (μM) | mP2Y6R IC₅₀ (μM) | Off-Target Activity |

| Analogue 27 (2b) | 6,8-difluoro | 2.99 | 17.8 | No significant activity at 45 sites |

| Analogue 11 | 6-fluoro | 1.81 nih.gov | >20 | One weak interaction (σ₂) |

| Analogue 28 | 8-bromo-6-fluoro | Moderately potent nih.gov | Not Reported | Not Reported |

Chemical Reactivity, Functionalization, and Derivatization of the 6,8 Difluoro 2h Chromene Core

Electrophilic and Nucleophilic Modification Strategies

The chemical nature of the 6,8-difluoro-2H-chromene core allows for both electrophilic and nucleophilic modifications, primarily on the benzopyran ring. The fluorine atoms at positions 6 and 8 are strongly electron-withdrawing, influencing the regioselectivity of these reactions.

Research into related 2H-chromene systems demonstrates that electrophilic substitution reactions can be directed to specific positions on the benzene (B151609) ring. For instance, in the context of P2Y6 receptor antagonists, substitutions at the 6- and 8-positions are particularly noted. nih.gov While direct electrophilic substitution on the this compound parent compound is not extensively detailed in the provided results, the synthesis of derivatives often involves the use of substituted salicylaldehydes, which already contain the desired functionalities prior to the chromene ring formation. nih.gov

Nucleophilic substitution reactions are also a viable strategy for functionalization. The synthesis of various 2H-chromene derivatives has been achieved through catalytic condensation between salicylaldehydes and different nitroalkenes, which involves a nucleophilic addition of the hydroxyl group. nih.gov Furthermore, cobalt-catalyzed processes can generate radical intermediates that undergo subsequent reactions, showcasing a pathway for functionalization. acs.org

Ring Transformations and Rearrangement Studies

Ring transformations and rearrangements of the 2H-chromene core can lead to diverse heterocyclic structures. While specific studies on this compound are not explicitly detailed, research on related chromene systems provides insight into potential pathways. For example, acid-catalyzed rearrangements of 2-imino-2H-chromene-3-carboxamides can lead to the formation of 2H-chromen-2-ones and quinazoline (B50416) or benzoxazine (B1645224) moieties, depending on the reaction conditions. researchgate.netmdpi.com

Additionally, the reaction of 3-nitro-2-(trifluoromethyl)-2H-chromenes with aminoenones can result in the formation of 5H-chromeno[3,4-b]pyridines through a series of proposed steps including tautomeric equilibria and intramolecular nucleophilic attack. urfu.ru Such transformations highlight the versatility of the chromene skeleton in accessing more complex heterocyclic systems.

Introduction of Advanced Functionalities

The introduction of diverse functional groups onto the this compound core is crucial for modulating its biological activity and physicochemical properties.

Further halogenation of the this compound core can provide handles for subsequent cross-coupling reactions. In a broader context of 2H-chromene derivatives, mono-halo substitution at the 6- and 8-positions has been shown to be favorable for certain biological activities. nih.govresearchgate.net For instance, a 6-fluoro analogue displayed enhanced potency as a P2Y6R antagonist compared to other halogens. nih.gov

Alkynylation, typically achieved through Sonogashira coupling of a halogenated precursor, is a common strategy to introduce extended functionalities. For instance, 5- or 8-triethylsilylethynyl extensions have been shown to maintain affinity for the hP2Y6R. nih.gov A 6-(Boc-amino-n-heptylethynyl) analogue of a related 2H-chromene derivative demonstrated significantly enhanced affinity, highlighting the importance of the position and nature of the alkynyl substituent. nih.gov

Table 1: Examples of Halogenated and Alkynylated 2H-Chromene Derivatives and their Biological Activity

| Compound | Substituents | Biological Target | Activity (IC50) |

|---|---|---|---|

| 11 | 6-fluoro | hP2Y6R | 1-2 µM range |

| 12 | 6-chloro | hP2Y6R | 1-2 µM range |

| 26 (MRS4853) | 8-Triethylsilylethynyl | hP2Y6R | 0.46 µM |

| 27 | 6,8-difluoro | hP2Y6R | 2.99 µM |

Data sourced from multiple studies on P2Y6R antagonists. researchgate.netnih.gov

The introduction of amino and nitro groups can significantly impact the electronic properties and biological interactions of the this compound scaffold. Research on related 3-nitro-2-(trifluoromethyl)-2H-chromene derivatives has shown that long-chain amino-functionalized congeners can display greatly enhanced affinity as P2Y6R antagonists. nih.govnih.gov The synthesis of these compounds often involves the reaction of a salicylaldehyde (B1680747) with a nitroalkene. nih.gov The nitro group can subsequently be reduced to an amino group, providing a versatile handle for further derivatization. For example, a 6-aminohexanoic acid linker has been used in the design of HDAC inhibitors based on an 8-ethoxy-3-nitro-2H-chromene core. orientjchem.org

The design of functionalized congeners of this compound is a key strategy in medicinal chemistry to explore the structure-activity relationship (SAR) and optimize for target affinity and selectivity. nih.gov This approach involves the systematic modification of the core structure with various functional groups. For example, in the context of P2Y6R antagonists, a SAR study of 2H-chromene derivatives applied a functionalized congener design approach by introducing homologous ω-aminoalkyl-functionalized chains. nih.gov It was found that the affinity depended on the chain length, attachment point, and terminal functionality. nih.gov The 6,8-difluoro analogue was among the compounds investigated in these SAR studies. researchgate.net

Investigating Tautomeric Equilibria and Isomerization Pathways (e.g., 2H- vs. 4H-Chromenes)

The potential for tautomeric equilibria and isomerization between 2H- and 4H-chromenes is an important consideration in the chemistry of these compounds. While specific studies on this compound are not detailed, research on related systems provides valuable insights. The interconversion between 2H- and 4H-isomers can be influenced by substituents and reaction conditions. researchgate.net For instance, the synthesis of 2-amino-4H-chromenes often proceeds through intermediates that can potentially lead to the 2H-isomer under different conditions. frontiersin.org

Studies on 2-imino-2H-chromene-3-carboxamides have shown the existence of an equilibrium with their isomeric open-chain form, 2-cyano-3-(2-hydroxyphenyl)-prop-2-enamide, in solution. mdpi.com This highlights the dynamic nature of the chromene system and the potential for different isomeric forms to be present. The stability of the 2H- versus the 4H-form is a critical factor in the design and synthesis of chromene-based compounds.

Structure Activity Relationship Sar Studies of 6,8 Difluoro 2h Chromene Derivatives

Positional Impact of Fluorine and Other Substituents on Activity

The biological profile of 2H-chromene derivatives is highly dependent on the type and location of substituents on the chromene nucleus. nih.govnih.gov Strategic placement of groups can alter potency, selectivity, and pharmacokinetic properties.

The substitution pattern on the benzo portion of the chromene ring plays a pivotal role in determining biological efficacy. Studies on various chromene scaffolds have shown that the introduction of a halogen, such as fluorine, at the C-6 position can lead to an improvement in anticancer potency. nih.gov While direct SAR studies exclusively comparing 6-fluoro and 8-fluoro substitutions on the 2H-chromene scaffold are not extensively detailed in the reviewed literature, the existence of various di-substituted compounds, such as 6-Bromo-8-fluoro-2H-chromen-2-one, indicates the chemical feasibility and potential importance of substitution at both positions. bldpharm.com The differential electronic environment and accessibility of the 6- and 8-positions suggest that substituents at these locations would exert distinct effects on the molecule's interaction with a biological target. Further research is needed to systematically compare the bioactivity of 6-fluoro versus 8-fluoro analogs to delineate their specific contributions.

Table 1: Impact of Halogen Substitution at C-6 on Chromene Scaffold Activity

| Compound Scaffold | Substitution at C-6 | Observed Biological Effect |

| 2-glyco-3-nitro-2H-chromenes | Halogen | Improvement in anticancer potency against WiDr cells nih.gov |

| 2H-Chromen-2-one | Chloro | Intermediate for derivatives with antimicrobial activity bldpharm.com |

This table illustrates the general effect of halogen substitution at the 6-position on related chromene cores based on available literature.

Substituents at other positions of the 2H-chromene ring also profoundly influence biological activity.

Position 2: The introduction of an electron-withdrawing trifluoromethyl (CF3) group at the C-2 position has been shown to activate the C3-C4 double bond. This electronic modification not only influences the molecule's reactivity but also enhances the stereoselectivity of subsequent reactions, which is crucial for developing chiral compounds with specific biological functions. researchgate.net

Position 7: The C-7 position has been identified as a key site for modification in the development of selective enzyme inhibitors. For instance, in a series of 2H-chromen-2-one (coumarin) derivatives designed as carbonic anhydrase inhibitors, the introduction of a 4'-methoxyphenyl-7-oxoethoxy moiety at this position resulted in a compound with potent inhibitory activity against tumor-associated isoforms CA IX and XII. nih.gov This highlights the significant impact of bulky and electronically distinct substituents at the C-7 position on potency and selectivity. nih.gov

Table 2: Influence of Substituents at Various Positions on Chromene Derivatives

| Position | Substituent | Compound Series | Biological Target/Activity | Key Finding |

| 2 | -CF3 | 3-Nitro-2H-chromenes | Synthetic Intermediate | Activates the double bond and increases stereoselectivity researchgate.net |

| 7 | 4'-methoxyphenyl-7-oxoethoxy | 2H-Chromen-2-ones | Carbonic Anhydrase IX & XII | Potent inhibition (Ki = 0.53 µM and 0.47 µM, respectively) nih.gov |

Steric and Electronic Factors in Receptor Binding and Biological Response

The unique properties of the fluorine atom are central to its utility in drug design. Its effects can be dissected into distinct steric and electronic contributions that influence how a 6,8-difluoro-2H-chromene derivative interacts with its biological target.

Electronic Factors: Fluorine is the most electronegative element, which causes a significant polarization of the C-F bond. This has several consequences:

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can decrease the basicity of nearby functional groups, altering their ionization state at physiological pH and thereby affecting receptor interactions.

Electrostatic Interactions: The C-F bond possesses a strong dipole moment, which can lead to favorable electrostatic or dipole-dipole interactions with polar residues in a receptor's binding pocket. benthamscience.com

Hydrogen Bonding: While the C-F bond is a very weak hydrogen bond donor, the fluorine atom can act as a hydrogen bond acceptor. benthamscience.com This capability allows for additional stabilizing interactions with the biological target.

Steric Factors: Fluorine has a van der Waals radius of 1.47 Å, which is only slightly larger than that of hydrogen (1.20 Å). This small size means that replacing a hydrogen atom with fluorine results in a minimal steric perturbation. benthamscience.com Consequently, a fluorinated analog can often fit into the same binding site as its non-fluorinated parent molecule while benefiting from the altered electronic properties conferred by the fluorine atom. benthamscience.com This principle of "minimal steric hindrance" is a key reason for the widespread use of fluorine as a hydrogen bioisostere in medicinal chemistry.

Table 3: Physicochemical Properties of Fluorine versus Hydrogen

| Property | Fluorine (F) | Hydrogen (H) | Implication in SAR |

| van der Waals Radius | 1.47 Å | 1.20 Å | Minimal steric impact, allowing F to act as a bioisostere benthamscience.com |

| Electronegativity (Pauling Scale) | 3.98 | 2.20 | Creates strong C-F bond dipoles for electrostatic interactions benthamscience.com |

| C-F vs C-H Bond Energy | ~485 kJ/mol | ~413 kJ/mol | Increases metabolic stability by blocking sites of oxidation |

Chiral Aspects and Stereoselective Synthesis in SAR

Many biologically active molecules are chiral, and their different stereoisomers (enantiomers or diastereomers) often exhibit significantly different potencies, efficacies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and will interact differently with each stereoisomer. For 2H-chromene derivatives, chirality can be introduced at various positions, most commonly at C-2 and C-4.

The development of stereoselective synthesis methods is therefore paramount for conducting meaningful SAR studies and for producing therapeutically relevant compounds as single, pure stereoisomers. Regio- and stereoselective methods have been successfully developed for the synthesis of complex chromene-containing heterocyclic systems. researchgate.net For example, the synthesis of (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid, a key chiral intermediate for the aldose reductase inhibitor Fidarestat, highlights the pharmaceutical importance of accessing specific enantiomers of chromene derivatives. researchgate.net Such asymmetric syntheses allow for the investigation of how the three-dimensional arrangement of substituents affects receptor binding and biological activity, a fundamental aspect of modern drug design.

Table 4: Examples of Stereoselective Synthesis in Chromene Chemistry

| Reaction Type | Starting Materials | Product Type | Key Feature |

| Three-component reaction | 3-nitro-2-trifluoromethyl-2H-chromenes, acenaphthylene-1,2-dione, amino acids | Spiro[acenaphthylene-chromeno-pyrrolizidin]-ones | Regio- and stereoselective formation of complex spiro-heterocycles researchgate.net |

| Asymmetric Synthesis | D-mannitol | (2S)-6-Fluoro-4-oxo-3,4-dihydro-2H-chromene-2-carboxylic acid | Synthesis of a key chiral intermediate for a pharmaceutical agent researchgate.net |

Potential Academic and Research Applications, and Future Outlook

Development of Novel Chemical Probes and Tools for Biological Research

The 2H-chromene core structure is a versatile scaffold for the design of chemical probes to investigate biological systems. The incorporation of two fluorine atoms at the 6 and 8 positions of the 2H-chromene ring can enhance the molecule's utility as a research tool. Fluorine's high electronegativity can modulate the electron density of the chromene ring system, potentially influencing its interactions with biological targets.

Derivatives of the broader 2H-chromene class have been successfully utilized as fluorescent probes for sensing and bioimaging. bldpharm.com These probes are designed to exhibit changes in their fluorescence properties upon interaction with specific analytes or changes in their microenvironment. The inherent fluorescence of some chromene derivatives, coupled with the potential for fluorine to enhance photostability and quantum yield, makes 6,8-difluoro-2H-chromene an attractive candidate for the development of novel fluorescent probes. Such probes could be engineered to detect specific enzymes, reactive oxygen species, or metal ions within living cells, providing valuable insights into cellular processes and disease pathogenesis.

Advancements in Materials Science (e.g., Fluorescent Dyes and Imaging Agents)

In the realm of materials science, chromene derivatives are recognized for their photochromic and fluorescent properties. bldpharm.com These characteristics make them suitable for applications such as optical data storage, molecular switches, and the development of advanced imaging agents. The 6,8-difluoro substitution pattern on the 2H-chromene scaffold could lead to materials with unique photophysical properties. For instance, the fluorine atoms may enhance the performance of chromene-based dyes by increasing their brightness and resistance to photobleaching.

Furthermore, fluorinated organic molecules are of growing interest in the development of positron emission tomography (PET) imaging agents. The introduction of a fluorine-18 (B77423) (¹⁸F) isotope into the this compound structure could yield novel PET tracers for imaging and quantifying biological processes in vivo. While the synthesis of [¹⁸F]FDDNP, a PET imaging probe for neurodegenerative diseases, demonstrates the utility of fluorinated scaffolds in this area, the development of ¹⁸F-labeled this compound derivatives could open new avenues for non-invasive imaging in oncology, neurology, and cardiology. researchgate.net

Strategies for Enhancing Selectivity and Potency through Rational Design

Rational drug design often employs fluorine substitution to optimize the pharmacological profile of lead compounds. The presence of fluorine can lead to more potent and selective interactions with biological targets. The principles of rational design can be applied to the this compound scaffold to develop molecules with enhanced biological activity. For example, a study on 2,2-dimethyl-2H-chromene derivatives as antiphytovirals demonstrated how molecular hybridization strategies could be used to design potent inhibitors of viral assembly. nih.gov This approach, which involves combining the chromene scaffold with other pharmacophores, could be applied to this compound to create novel therapeutic agents.

Structure-activity relationship (SAR) studies on various 2H-chromene analogs have revealed that the nature and position of substituents on the chromene ring are critical for their biological activity. nih.govnih.gov By systematically modifying the this compound core and evaluating the biological activity of the resulting derivatives, researchers can develop a comprehensive understanding of the SAR for this class of compounds. This knowledge can then be used to guide the design of more potent and selective inhibitors for a variety of therapeutic targets.

Table 1: Potential Rational Design Strategies for this compound Derivatives

| Strategy | Rationale | Potential Outcome |

| Introduction of functional groups at the 2-position | To explore interactions with specific binding pockets of target proteins. | Enhanced potency and selectivity. |

| Modification of the pyran ring | To alter the conformation and electronic properties of the scaffold. | Improved pharmacokinetic properties. |

| Synthesis of hybrid molecules | To combine the properties of this compound with other known pharmacophores. | Novel mechanisms of action and synergistic effects. |

| Computational modeling and docking studies | To predict the binding modes and affinities of derivatives with target proteins. | Guided design of more effective compounds. |

Emerging Research Directions and Interdisciplinary Collaborations

The unique properties of this compound position it at the intersection of chemistry, biology, and materials science, paving the way for exciting new research directions and interdisciplinary collaborations. The development of synthetic methodologies to access a diverse range of this compound derivatives is a crucial first step. rsc.org Advances in catalytic methods for the synthesis of 2H-chromenes could be adapted for the efficient production of these fluorinated analogs. msu.edu

Future research could focus on exploring the full spectrum of biological activities of this compound derivatives. Given the known anticancer, antimicrobial, and anti-inflammatory properties of the broader chromene family, it is plausible that fluorinated analogs may exhibit enhanced or novel activities in these areas. nih.govnih.gov

Collaboration between synthetic chemists, biologists, and materials scientists will be essential to fully realize the potential of this compound. For instance, chemists can synthesize novel derivatives, biologists can evaluate their efficacy in cellular and animal models, and materials scientists can explore their applications in advanced materials and imaging technologies. Such synergistic efforts will undoubtedly accelerate the translation of basic research findings into practical applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6,8-difluoro-2H-chromene, and how do reaction conditions influence yield?

- Methodological Answer :

- Silicone Oil-Mediated Synthesis : Adapt methods used for structurally similar fluorinated chromenes, such as employing silicone oil as a solvent for high thermal stability and inertness. This approach minimizes side reactions and improves yield, as demonstrated for 5,8-difluoro-2H-chromene synthesis .

- Base-Mediated Annulation : Utilize ortho-hydroxychalcones and electrophilic partners (e.g., bromoallyl sulfones) in polar aprotic solvents (e.g., DMF) with a strong base (e.g., KOtBu) to drive cyclization. Reaction efficiency depends on substrate electronic effects and steric hindrance .

- Key Parameters : Optimize temperature (80–120°C), solvent choice, and stoichiometry of fluorinating agents (e.g., Selectfluor®) to enhance regioselectivity.

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : Use NMR to confirm fluorine substitution patterns and / NMR for backbone structural elucidation.

- Mass Spectrometry (MS) : High-resolution ESI-MS or MALDI-TOF for molecular weight validation.

- IR Spectroscopy : Identify carbonyl (C=O) and C-F stretching vibrations (1050–1250 cm).

- UV-Vis : Assess π→π* transitions for electronic properties, critical for photochemical applications. Reference analogous chromene derivatives for spectral comparisons .

Q. What are the stability considerations for this compound under various storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials under inert gas (N/Ar) to prevent photodegradation.

- Thermal Stability : Conduct accelerated stability studies (40–60°C) to assess decomposition kinetics.

- Moisture Sensitivity : Use desiccants (e.g., molecular sieves) in hygroscopic environments. Stability protocols should align with those for fluorinated heterocycles .

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software aid in determining the structure of this compound derivatives?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (SCXRD) with Mo/Kα radiation.

- Structure Refinement : Apply SHELXL for small-molecule refinement, leveraging its robust algorithms for handling fluorine atoms’ anisotropic displacement parameters .

- Validation : Cross-check with computational models (e.g., DFT-optimized geometries) to resolve ambiguities in electron density maps.

Q. How can researchers resolve contradictions between computational predictions and experimental data for fluorinated chromenes?

- Methodological Answer :

- Validation Workflow :

Re-examine computational parameters (e.g., basis sets, solvent models in DFT).

Reproduce experiments under controlled conditions (e.g., inert atmosphere).

Use multi-technique validation (e.g., NMR crystallography for solid-state vs. solution discrepancies).

- Case Study : For conflicting spectroscopic data, employ dynamic NMR to probe conformational exchange or tautomerism .

Q. What strategies are effective in elucidating the reaction mechanisms of this compound in cycloaddition reactions?

- Methodological Answer :

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify intermediates.

- Isotopic Labeling : Use or deuterated substrates to trace bond formation/cleavage.

- Computational Modeling : Apply DFT (e.g., Gaussian) to map potential energy surfaces and transition states. Reference annulation mechanisms from analogous chromene systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.